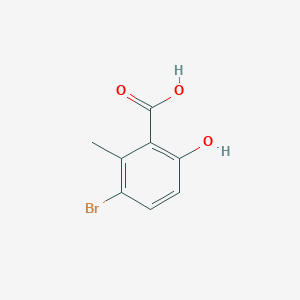

![molecular formula C18H21N5O2 B2441277 N-(2-(5-苄基-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)异丁酰胺 CAS No. 922055-45-6](/img/structure/B2441277.png)

N-(2-(5-苄基-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)异丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

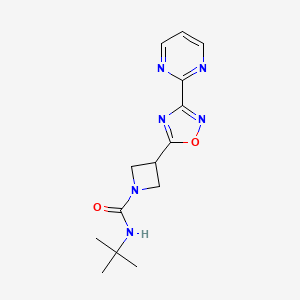

“N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide” is a chemical compound that is likely to be a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of such compounds often involves replacing parts of existing drugs with primary, secondary, and aryl amines . The synthesis process usually yields high results and involves the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given its derivation from imidazole . Imidazole itself is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom .

科学研究应用

嘧啶连接的吡唑杂环化合物的合成

Deohate 和 Palaspagar(2020 年)的一项研究探索了 N-(4,6-二甲基嘧啶-2-基)-3-氧代丁酰胺与取代的酸酰肼的微波辅助环缩合,生成嘧啶连接的吡唑-3-基胺。这些化合物对粉蚧类昆虫表现出显着的杀虫活性,并对选定的微生物表现出抗菌潜力,表明它们与农业和制药研究应用相关(Deohate & Palaspagar, 2020)。

抗菌应用

吡唑并嘧啶衍生物的合成

Rahmouni 等人(2016 年)合成了一系列新型的 6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮,并评估了它们的细胞毒性和 5-脂氧合酶抑制活性。这些化合物作为抗癌和抗 5-脂氧合酶剂显示出前景,有助于开发新的治疗剂(Rahmouni 等人,2016 年)。

抗增殖应用

噻唑/苯并噻唑稠合吡喃并嘧啶衍生物的合成

Nagaraju 等人(2020 年)报道了苯并[4,5]噻唑并[3,2-a]吡喃并[2,3-d]嘧啶-5-酮和吡喃并[2,3-d]噻唑并[3,2-a]嘧啶-5-酮衍生物的合成。对这些化合物针对各种癌细胞系的抗增殖活性进行了评估,显示出显着的选择性细胞毒性,表明在癌症治疗中具有潜力(Nagaraju 等人,2020 年)。

作用机制

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell proliferation .

Mode of Action

This inhibition could lead to alterations in cell cycle progression and potentially induce apoptosis within cells .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation and apoptosis, given the potential target of CDKs. CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, preventing the proliferation of cells .

Pharmacokinetics

In silico admet studies of similar compounds suggest suitable pharmacokinetic properties .

Result of Action

The result of this compound’s action would likely be a significant inhibition of cell proliferation, potentially making it useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

属性

IUPAC Name |

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-13(2)17(24)19-8-9-23-16-15(10-21-23)18(25)22(12-20-16)11-14-6-4-3-5-7-14/h3-7,10,12-13H,8-9,11H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSXIMPKOAVYMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride](/img/structure/B2441194.png)

![N-benzyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2441198.png)

![4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2441203.png)

![N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2441209.png)

![1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2441212.png)

![6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride](/img/structure/B2441214.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea](/img/structure/B2441217.png)